5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine
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Overview
Description
5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine is a heterocyclic compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrazole ring fused with a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 4-pyridinemethanol under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride, followed by the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can act as a receptor modulator, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Similar structure but different substitution pattern.
3-Methyl-1-(4-pyridinylmethyl)-1H-pyrazol-5-amine: Another pyrazole derivative with a similar core structure.
Uniqueness
5-Methyl-2-pyridin-4-ylmethyl-2H-pyrazol-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as both an enzyme inhibitor and receptor modulator makes it a versatile compound in scientific research .
Properties
IUPAC Name |
5-methyl-2-(pyridin-4-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-6-10(11)14(13-8)7-9-2-4-12-5-3-9/h2-6H,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVANFUCPPCNEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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